Trioctanoin-carboxyls-13C3
Overview
Description
Trioctanoin-carboxyls-13C3, also known as glyceryl tri(octanoate-1-13C), is a carbon-13 labeled form of trioctanoin. This compound is a triglyceride, which means it is composed of three octanoic acid molecules esterified to a glycerol backbone. The carbon-13 labeling is used for tracing and studying metabolic pathways in various scientific research applications .
Mechanism of Action
Target of Action
Trioctanoin-carboxyls-13C3, also known as Glyceryl tri(octanoate-1-13C), is primarily targeted towards the gut microbiome . The gut microbiome plays a crucial role in modulating host health and disease .
Mode of Action
The interaction of this compound with its target, the gut microbiome, results in the dynamic enrichment of 13C-metabolites in the cecum contents . This interaction leads to changes in the metabolic pathways within the gut microbiome .
Biochemical Pathways
The primary biochemical pathways affected by this compound include amino acids and short-chain fatty acid metabolism pathways . The compound’s action results in organ-specific and time-dependent 13C metabolite enrichments . Carbons from the gut microbiome are preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .
Result of Action
The molecular and cellular effects of this compound’s action include the dynamic interorgan metabolite transport between the gut microbiome and host at the whole-body level . This action underlines the close metabolic interactions between the gut microbiota and the skeletal muscle .
Biochemical Analysis
Biochemical Properties
It is known that Trioctanoin-carboxyls-13C3 is a carbon-13 labeled form of trioctanoin . This labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Cellular Effects
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Molecular Mechanism
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Temporal Effects in Laboratory Settings
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Dosage Effects in Animal Models
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Metabolic Pathways
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Transport and Distribution
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Subcellular Localization
It is known that trioctanoin, the non-labeled form of this compound, has been used in research into Alzheimer’s disease and epilepsy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trioctanoin-carboxyls-13C3 involves the esterification of glycerol with octanoic acid, where the octanoic acid is labeled with carbon-13 at the carboxyl group. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of glycerol with carbon-13 labeled octanoic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Trioctanoin-carboxyls-13C3 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, leading to the formation of different triglycerides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Glycerol and octanoic acid.
Oxidation: Various carboxylic acids and ketones.
Transesterification: Different triglycerides depending on the alcohol used.
Scientific Research Applications
Trioctanoin-carboxyls-13C3 is widely used in scientific research due to its unique properties:
Metabolic Studies: The carbon-13 labeling allows for precise tracing of metabolic pathways in biological systems.
Drug Development: It is used to study the pharmacokinetics and metabolism of drugs in the body.
Environmental Analysis: The compound is used to trace the fate and transport of organic compounds in environmental studies.
Medical Research: It is investigated for its potential use in treating neurological disorders such as epilepsy and Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Tricaprylin: Similar to Trioctanoin-carboxyls-13C3 but without the carbon-13 labeling.
Glyceryl tri(oleate-1-13C): Another carbon-13 labeled triglyceride but with oleic acid instead of octanoic acid.
Glyceryl tri(stearate-1-13C): A carbon-13 labeled triglyceride with stearic acid.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise metabolic tracing. This makes it particularly valuable in research applications where understanding metabolic pathways and drug metabolism is crucial .
Properties
IUPAC Name |
2,3-di((113C)octanoyloxy)propyl (113C)octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFTAMPNXLGLX-UTXJEHKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433305 | |
Record name | Trioctanoin-carboxyls-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65402-55-3 | |
Record name | Tricaprylin, C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioctanoin-carboxyls-13C3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICAPRYLIN, C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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